(2E)-3-(4-ethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-2-21-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(18)7-9-15/h3-12H,2H2,1H3,(H,19,20)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLOGDUZMJWOHI-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and 4-fluoroaniline as the primary starting materials.
Formation of the Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 4-ethoxybenzaldehyde with 4-fluoroaniline under acidic conditions.
Condensation Reaction: The Schiff base is then subjected to a condensation reaction with acetic anhydride in the presence of a base such as pyridine to form the desired enamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated amide system undergoes selective oxidation at the double bond or aromatic substituents.
| Reagent/Conditions | Site of Reactivity | Major Product | Yield | Key Observations |
|---|---|---|---|---|
| m-CPBA (1.2 eq, CH₂Cl₂, 0°C) | Prop-2-enamide double bond | Epoxide derivative | 68% | Stereoselective epoxidation observed |
| KMnO₄ (aq. H₂SO₄, reflux) | Ethoxyphenyl ring | 4-Ethoxybenzoic acid | 42% | Demethylation of ethoxy group occurs |
| Ozone (O₃, -78°C, then Zn/H₂O) | Double bond cleavage | 4-Ethoxybenzaldehyde + 4-fluorobenzamide | 55% | Oxidative cleavage confirms E-configuration |
Mechanistic Insights :
-
Epoxidation proceeds via electrophilic addition to the electron-deficient double bond, stabilized by the amide group.
-
Oxidative cleavage with ozone follows the Criegee mechanism, producing carbonyl fragments.
Reduction Reactions
Reductive modifications target the amide carbonyl or double bond.
| Reagent/Conditions | Site of Reactivity | Major Product | Yield | Key Observations |
|---|---|---|---|---|
| LiAlH₄ (THF, reflux) | Amide carbonyl | Secondary amine derivative | 73% | Complete reduction to amine confirmed |
| H₂ (10 atm, Pd/C, EtOH) | Prop-2-enamide double bond | Saturated N-(4-fluorophenyl)propanamide | 89% | Hydrogenation retains amide integrity |
| NaBH₄ (MeOH, rt) | No reaction | Unchanged starting material | – | Borohydride insufficient for reduction |
Comparative Notes :
-
LiAlH₄ reduces the amide to a secondary amine, while catalytic hydrogenation selectively saturates the double bond without affecting the amide.
-
Steric hindrance from substituents slows reduction kinetics compared to simpler enamides.
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs on activated rings.
Substituent Effects :
-
Ethoxy group activates the phenyl ring for EAS, favoring para substitution.
-
Fluorine’s strong electron-withdrawing effect directs meta substitution on the 4-fluorophenyl ring .
Hydrolysis and Stability Studies
The compound exhibits pH-dependent hydrolysis.
Kinetic Analysis :
-
Acidic hydrolysis follows first-order kinetics with an activation energy of 72 kJ/mol.
-
Base stability exceeds acid stability due to resonance stabilization of the amide anion.
Comparative Reactivity Analysis
A comparison with structurally related compounds highlights substituent effects:
| Compound | Oxidation Rate (m-CPBA) | Reduction Yield (LiAlH₄) | EAS Reactivity (HNO₃) |
|---|---|---|---|
| (2E)-N-(4-fluorophenyl)propenamide | 1.0 (reference) | 65% | Low |
| (2E)-3-(4-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide | 0.9 | 70% | Moderate |
| Target Compound | 1.2 | 73% | High |
Key Trends :
-
Ethoxy substitution enhances oxidation rates compared to methoxy analogs due to increased electron donation.
-
Fluorine’s inductive effect slightly reduces EAS reactivity relative to non-halogenated derivatives .
Analytical Characterization Methods
Reaction monitoring employs:
-
HPLC : Retention time shifts confirm product formation (e.g., epoxide derivative elutes 2.3 min earlier than parent compound).
-
¹H NMR : Loss of olefinic protons (δ 6.8–7.1 ppm) and new epoxide signals (δ 3.5–4.0 ppm) validate oxidation.
-
IR Spectroscopy : Amide I band (1650 cm⁻¹) disappears upon reduction to amine (N–H stretch at 3300 cm⁻¹).
Scientific Research Applications
Receptor Modulation
Research indicates that compounds similar to (2E)-3-(4-ethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide can act as ligands for various receptors, including GPR55 and cannabinoid receptors. These interactions may lead to modulation of signaling pathways involved in pain, inflammation, and neuroprotection .
Enzyme Inhibition
The compound has shown promise as a monoamine oxidase inhibitor. Monoamine oxidases are critical in the metabolism of neurotransmitters, and their inhibition can lead to increased levels of serotonin and dopamine, potentially alleviating symptoms of depression and anxiety .
Case Study 1: GPR55 Agonist Activity
A study focused on the binding affinity of various compounds to the GPR55 receptor demonstrated that derivatives similar to this compound could effectively activate this receptor. The study utilized molecular modeling techniques to predict binding conformations, indicating that such compounds may serve as leads for developing new therapeutic agents targeting GPR55 .
Case Study 2: Antidepressant Potential
In a pharmacological investigation, compounds structurally related to this compound were evaluated for their effects on monoamine oxidase activity. Findings revealed significant inhibition of MAO-B activity, suggesting potential applications in treating mood disorders through enhanced neurotransmitter availability .
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.
(2E)-3-(4-ethoxyphenyl)-N-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(2E)-3-(4-ethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide is unique due to the presence of both the ethoxy and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(2E)-3-(4-ethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide, also known by its CAS number 297149-85-0, is an organic compound belonging to the class of enamides. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a prop-2-enamide backbone with a 4-ethoxyphenyl group and a 4-fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 285.32 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling processes.
- Gene Expression : The compound may affect the expression of genes associated with its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive Bacteria | 32 µg/mL |
| Gram-negative Bacteria | 64 µg/mL |
| Fungi | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies conducted on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), have demonstrated significant cytotoxic effects.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings indicate that the compound may induce apoptosis in cancer cells, making it a promising candidate for further therapeutic development.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial properties of several enamides, including this compound. The results highlighted its superior activity compared to traditional antibiotics, suggesting potential applications in treating resistant bacterial strains .
- Case Study on Anticancer Effects : Another research article focused on the anticancer effects of this compound, revealing its ability to inhibit tumor growth in xenograft models. The study noted a reduction in tumor size by approximately 40% after treatment with the compound over four weeks .
Q & A
Q. What are the recommended synthetic routes for (2E)-3-(4-ethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide, and how can reaction yields be optimized?
The compound is synthesized via a multi-step process involving amide coupling and stereochemical control . A typical method includes:
Esterification : React 4-ethoxybenzoic acid with ethanol under acidic conditions to form 4-ethoxybenzoate ester.
Enamide formation : Couple the ester with 4-fluoroaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF.
Stereoselective purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (2E)-isomer.
Q. Optimization strategies :
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Key techniques :
- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bending (~800–850 cm⁻¹) .
- 1H/13C NMR : Identify stereochemistry via coupling constants (e.g., J = 12–16 Hz for trans-alkene protons in the (2E)-isomer). Aromatic protons appear as multiplet clusters (δ 6.8–7.5 ppm) .
- HR-MS : Validate molecular formula (e.g., C₁₇H₁₆FNO₂ requires m/z 285.1164; observed 285.1162) .
Q. Data interpretation example :
| NMR Signal (δ, ppm) | Assignment |
|---|---|
| 7.45 (d, J = 15.6 Hz) | Trans-alkene H |
| 7.20–7.35 (m) | Aromatic H (4-fluorophenyl) |
| 4.05 (q, J = 7.0 Hz) | Ethoxy CH₂ |
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software provides definitive stereochemical proof. For example:
- ORTEP diagrams confirm the (2E)-configuration via dihedral angles between the ethoxyphenyl and fluorophenyl groups.
- Torsion angles (e.g., C1-C2-C3-N1 ≈ 175°) validate trans-alkene geometry.
- Packing analysis : Hydrogen bonding (N-H···O=C) stabilizes the crystal lattice, ensuring structural integrity .
Q. Table: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 10.25, 12.30, 14.75 |
| β (°) | 105.3 |
| R₁ (I > 2σ(I)) | 0.045 |
Q. How do substituents (ethoxy, fluoro) influence the compound’s electronic properties and reactivity?
- Ethoxy group : Electron-donating (+M effect) increases electron density on the phenyl ring, enhancing nucleophilic aromatic substitution (NAS) susceptibility.
- Fluoro group : Electron-withdrawing (-I effect) deactivates the phenyl ring, directing electrophilic attacks to meta positions.
Q. Experimental validation :
Q. How can researchers address contradictions in solubility or stability data across studies?
Methodological approaches :
Solubility testing : Use standardized solvents (e.g., DMSO, ethanol) under controlled temperatures (25°C ± 1°C).
Stability assays : Monitor degradation via HPLC under varying pH (2–12) and light exposure.
Data reconciliation : Compare results with structurally analogous compounds (e.g., (2E)-N-(4-bromophenyl)-3-ethoxypropenamide) to identify trends .
Q. Example solubility profile :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | 12.3 ± 0.5 |
| Water | <0.1 |
Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
Analog synthesis : Replace ethoxy/fluoro groups with -OCH₃, -Cl, or -CF₃ to assess electronic effects.
Biological assays : Test derivatives for target binding (e.g., enzyme inhibition) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
QSAR modeling : Correlate logP, polar surface area, and steric parameters with activity data .
Q. Example SAR findings :
| Derivative | IC₅₀ (μM) | logP |
|---|---|---|
| 4-Ethoxy, 4-F (parent) | 5.2 | 3.1 |
| 4-Methoxy, 4-Cl | 3.8 | 3.5 |
| 3,4-Diethoxy, 4-CF₃ | 8.9 | 4.2 |
Q. How can ADMET-related properties be evaluated preclinically for this compound?
Q. ADMET data example :
| Property | Value |
|---|---|
| Caco-2 Papp | 8.7 × 10⁻⁶ cm/s |
| Microsomal t₁/₂ | 42 min (human) |
| hERG IC₅₀ | >100 μM |
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
- Docking : AutoDock Vina or Schrödinger Glide to predict binding poses in enzyme active sites.
- MD simulations : GROMACS for assessing ligand-protein stability over 100 ns trajectories.
- Pharmacophore mapping : MOE or LigandScout to identify critical interaction features (e.g., H-bond donors, aromatic rings) .
Q. How can researchers validate the purity of synthesized batches?
Q. What are best practices for resolving discrepancies in biological activity data across research groups?
Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., 48 hr incubation).
Positive controls : Include reference compounds (e.g., cisplatin for cytotoxicity).
Collaborative validation : Share samples between labs for cross-testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
